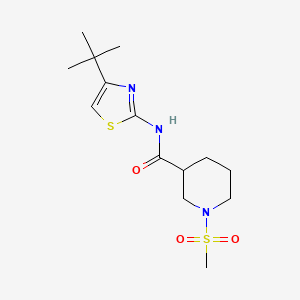
N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C14H23N3O3S2 and its molecular weight is 345.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Alternative Products in Organic Synthesis
N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide may find application in the field of organic synthesis, particularly in the generation of alternative products through one-pot reactions. For instance, a study by Krauze et al. (2007) detailed the formation of alternative products such as N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide from a one-pot cyclocondensation involving similar thiazolyl and piperidinyl structures. This indicates the potential utility of this compound in synthesizing complex heterocyclic compounds that could have diverse applications in medicinal chemistry and drug development (Krauze, Vilums, Sīle, & Duburs, 2007).
Key Intermediate in Medicinal Chemistry
The compound could serve as a key intermediate in the synthesis of pharmaceutical agents. Wang et al. (2015) demonstrated the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, through a process that could be analogous to reactions involving this compound, highlighting its potential role in the development of kinase inhibitors and other therapeutic agents (Wang, Wang, Tang, & Xu, 2015).
Asymmetric Synthesis and Chiral Chemistry
In asymmetric synthesis and chiral chemistry, the compound might find application in developing enantiomerically pure substances, as illustrated by Jona et al. (2009) in their efficient asymmetric synthesis of a piperidine-based compound. This method, which involves diastereoselective reduction and isomerization steps, could potentially be adapted for the synthesis of chiral derivatives of this compound, thereby contributing to the synthesis of enantiomerically pure compounds with potential pharmacological activities (Jona, Shibata, Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009).
Heterocyclic Carboxamides as Potential Antipsychotic Agents
The structural motif of this compound might be leveraged in the synthesis of heterocyclic carboxamides with potential antipsychotic properties. Norman et al. (1996) explored a series of heterocyclic carboxamides for their binding affinity to dopamine and serotonin receptors, demonstrating the therapeutic potential of such compounds in treating psychotic disorders. This suggests that derivatives of this compound could be explored for their antipsychotic activities, contributing to the development of new treatments for mental health conditions (Norman, Navas, Thompson, & Rigdon, 1996).
Propriétés
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S2/c1-14(2,3)11-9-21-13(15-11)16-12(18)10-6-5-7-17(8-10)22(4,19)20/h9-10H,5-8H2,1-4H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNUTEUYLOOACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2CCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
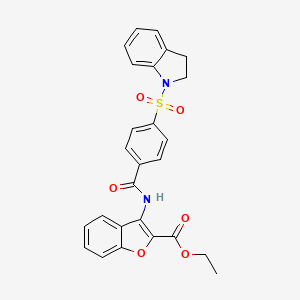
![methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2543299.png)


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2543305.png)

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2543307.png)

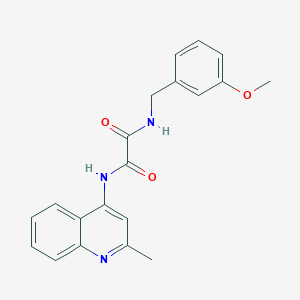
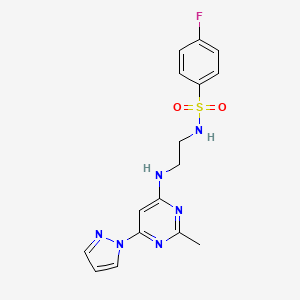
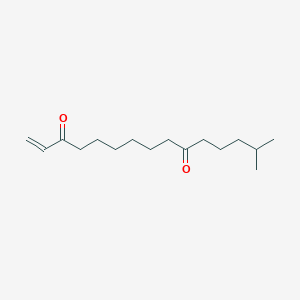

amino}acetamide](/img/structure/B2543317.png)

